molecular formula C15H13Br2N3S B5214871 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide

Cat. No. B5214871
M. Wt: 427.2 g/mol
InChI Key: KNQMTIAHXHXGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative and has been found to exhibit promising biological activities. In

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes, which may contribute to its anti-tumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. In addition, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide has been shown to exhibit anti-microbial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide in lab experiments is its potential to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide. One direction is to further investigate its mechanism of action in order to optimize its use in scientific research. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Additionally, the development of new derivatives of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide may lead to the discovery of more potent and selective compounds with improved biological activities.

Synthesis Methods

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide involves the reaction of 4-bromoaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-bromo-1-(4-bromo-phenyl)ethanone in the presence of potassium carbonate to yield the final product, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide has been found to exhibit promising biological activities such as anti-tumor, anti-inflammatory, and anti-microbial properties. Due to these properties, this compound has been studied extensively in scientific research.

properties

IUPAC Name

4-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3S.BrH/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13;/h1-9H,17H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQMTIAHXHXGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)N)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide

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